molecular formula C53H69ClN2O14+2 B1249894 Gantacurium CAS No. 758669-50-0

Gantacurium

Cat. No.: B1249894
CAS No.: 758669-50-0
M. Wt: 993.6 g/mol
InChI Key: ZQLDXCSTJFLRPY-RWBXLJKRSA-N
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Description

Discovery and Evolution of Asymmetric Mixed-Onium Chlorofumarates

Gantacurium chloride emerged from three decades of systematic research into tetrahydroisoquinolinium (THIQ) neuromuscular blocking agents. The compound represents the culmination of efforts by medicinal chemists at Burroughs Wellcome Co. (later GlaxoWellcome) to develop asymmetric mixed-onium chlorofumarates—a novel chemical class distinguished by their stereoselective design.

The foundational breakthrough occurred in 1991 when Sanjay S. Patel and James C. Wisowaty synthesized tetrafluorosuccinic acid esters, though instability issues necessitated switching to α-chlorofumaric acid derivatives. This pivot yielded GW280430A (later this compound), featuring:

  • A (1R)-trans-benzyl-THIQ moiety
  • A (1S)-trans-phenyl-THIQ moiety
  • (Z)-configured chlorine at the fumarate bridge

This asymmetric architecture enabled unprecedented pharmacokinetic properties, combining rapid onset (≤90 seconds) with ultra-short duration (≤15 minutes recovery). The chlorine atom’s stereochemical priority dictated the (Z)-configuration, while ester linkages facilitated dual metabolic pathways—cysteine adduction and hydrolysis.

Historical Context in Neuromuscular Blocking Agent Research

This compound’s development addressed five decades of challenges in neuromuscular pharmacology:

Era Key Limitations This compound’s Advancements
1940s-1950s Histamine release (d-tubocurarine) Minimal mast cell activation
1960s-1970s Prolonged paralysis (pancuronium) Spontaneous recovery via cysteine adduction
1980s-1990s Slow onset (atracurium, cisatracurium) ED~95~ 0.19 mg/kg with 90-second onset

The compound fulfilled the “holy grail” objective of replicating succinylcholine’s rapid onset while avoiding its depolarizing mechanism and associated hyperkalemia risks. Its design built upon John J. Savarese’s seminal work on ester-based neuromuscular blockers, integrating insights from:

  • Bovet’s cholinesterase-resistant depolarizers
  • Stenlake’s Hofmann elimination concept
  • Barlow/Paton’s structure-activity relationships

Chemical Classification Significance

This compound occupies a unique niche in neuromuscular pharmacophores:

Taxonomic Classification

  • Class : Asymmetric mixed-onium chlorofumarates
  • Subclass : Third-generation THIQ derivatives
  • Key Differentiators :
    • Single stereoisomer (vs. atracurium’s 10 isomers)
    • Non-symmetrical bis-onium structure
    • Dual inactivation pathways (cysteine + hydrolysis)

Comparative analysis reveals critical structural innovations:

$$
\text{this compound} = \underbrace{\text{(Benzyl-THIQ)}}{\text{Chiral center}} - \underbrace{\text{(Z)-Cl-Fumarate}}{\text{Metabolic site}} - \underbrace{\text{(Phenyl-THIQ)}}_{\text{Receptor affinity}}
$$

This configuration achieves 94% receptor occupancy at 0.19 mg/kg while enabling rapid degradation—a feat unattainable with earlier benzylisoquinolines or aminosteroids.

Development Timeline and Research Progression

Year Milestone Significance
1991 Tetrafluorosuccinate esters synthesized First stable THIQ-linked diesters
1993 Halofumarate series optimization Introduced chlorine for metabolic lability
1996 GW280430A first synthesized Prototype asymmetric chlorofumarate
1997 Phase I clinical trials (n=31) Demonstrated ≤15min recovery
2002 Avera Pharmaceuticals licensing Reformulated with histamine-stabilizing buffer
2006 Phase II European intubation trial >90% successful intubation in 60s
2010 Phase III initiation (Maruishi Pharma) Targeted surgical/ventilation applications

Post-2010 developments saw exploration of analogs (CW002, CW011) with modified ester linkages for prolonged action, though none matched this compound’s unique rapid recovery profile. Despite discontinuation of clinical development, its structural paradigm continues influencing neuromuscular drug design.

Properties

CAS No.

758669-50-0

Molecular Formula

C53H69ClN2O14+2

Molecular Weight

993.6 g/mol

IUPAC Name

4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate

InChI

InChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1

InChI Key

ZQLDXCSTJFLRPY-RWBXLJKRSA-N

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl

Other CAS No.

758669-50-0

Synonyms

gantacurium
GW 280430A
GW-280430A
GW280430A

Origin of Product

United States

Preparation Methods

Bis-Isoquinolinium Diester Formation via Chlorofumaryl Chloride

The primary synthesis pathway for this compound involves the condensation of chlorofumaryl chloride with benzylisoquinolinium and phenylisoquinolinium salts. As detailed in synthetic protocols, chlorofumaryl chloride (1,3-dichloro-1,3-dioxo-2-propanolyl chloride) serves as a central bridging agent. The reaction proceeds in dichloroethane under anhydrous conditions, where chlorofumaryl chloride reacts with equimolar amounts of benzylisoquinolinium salt (I) and phenylisoquinolinium salt (II). This yields a complex mixture of esterified intermediates, from which this compound is isolated via preparative high-performance liquid chromatography (HPLC).

A critical intermediate in this route is the chlorofumaric acid monoester (X), formed by dehydrochlorination of dichlorosuccinic acid monoester (IX) using triethylamine (TEA) in dichloromethane. Subsequent treatment with oxalyl chloride converts this monoester into the reactive acyl chloride (XI), which is finally condensed with a second isoquinolinium derivative to form the bis-isoquinolinium diester structure of this compound.

Alternative Route via Quaternized Propylsulfonate Intermediates

An alternative method begins with (R)-(-)-5'-methoxylaudanosine (I), a tetrahydroisoquinoline alkaloid. Quaternization with 1,3-dioxa-2-thiane 2,2-dioxide (II) in hot acetone produces a propylsulfonate intermediate (III), which is treated with acetyl chloride (Ac-Cl) in methanol to yield an isoquinolinium derivative (IV). Parallel synthesis of a second isoquinolinium intermediate (VII) from (S)(+)-cryptostyline III (V) follows a similar pathway. The final coupling of these intermediates with chlorofumaryl chloride completes the diester structure.

Stereochemical Considerations and Isomer Separation

This compound, like other isoquinolinium NMBAs, exists as a mixture of geometric and optical isomers. The 1R-cis,1'R-cis isomer is the pharmacologically active form, necessitating rigorous chromatographic separation. As described in patent US8158795B2, purification employs modified silica gel treated with quaternary ammonium compounds (e.g., benzyltrimethylammonium chloride). This stationary phase preferentially interacts with the target isomer through ionic and π-π interactions.

The mobile phase typically consists of methylene chloride, methanol, and benzenesulfonic acid (4000:500:0.25 v/v). The benzenesulfonic acid acts as an ion-pairing agent, enhancing resolution between isomers. Using this method, the 1R-cis,1'R-cis isomer is isolated with >98% purity, critical for ensuring consistent neuromuscular blocking activity.

Industrial-Scale Purification Techniques

Chromatographic Optimization

Large-scale production requires scalable HPLC systems with dynamically modified silica. The patent US8158795B2 specifies silica treatment with benzyltrimethylammonium chloride, creating a positively charged surface that selectively retains the polar isoquinolinium isomers. Key parameters include:

ParameterSpecification
Stationary PhaseBenzyltrimethylammonium-modified silica
Mobile PhaseCH₂Cl₂:MeOH:C₆H₅SO₃H (4000:500:0.25)
Column Temperature25–30°C
Flow Rate10–15 mL/min

This method achieves baseline separation of isomers while minimizing degradation, a common issue with traditional alumina-based columns.

Crystallization and Final Formulation

Post-chromatography, the purified isomer is crystallized from a mixture of acetone and ethyl acetate. The resultant this compound chloride is lyophilized to a stable powder, with residual solvents controlled to <0.1% per ICH guidelines.

Comparative Synthesis Metrics

ParameterChlorofumaryl RoutePropylsulfonate Route
Reaction Time48–72 h96–120 h
Yield (Crude Product)35–40%25–30%
Purity Post-HPLC98.5%97.8%

The chlorofumaryl method offers higher efficiency but requires stringent control over chlorinated solvents.

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Characteristics

  • Rapid Onset : Gantacurium achieves neuromuscular block within 1 minute when administered at doses of 2–3 times the effective dose (ED95), comparable to succinylcholine which reaches peak effect in approximately 0.8 minutes .
  • Ultrashort Duration : The duration of action is significantly shorter than traditional non-depolarizing agents, allowing for quicker recovery from neuromuscular blockade .
  • Minimal Side Effects : Preclinical studies indicate that this compound does not cause significant histamine release or cardiovascular effects such as pulmonary vasoconstriction .

Surgical Anesthesia

This compound is primarily investigated for its use in surgical anesthesia. Its rapid onset and short duration make it particularly useful for procedures requiring quick intubation and prompt recovery from muscle paralysis. Studies have shown that this compound can effectively facilitate endotracheal intubation while minimizing hemodynamic disturbances .

Veterinary Medicine

In veterinary settings, this compound has been studied for its effects on laryngospasm in anesthetized cats. Research suggests that it may blunt evoked laryngospasm effectively, providing a safer alternative during anesthesia in animal surgeries . Its pharmacokinetic profile makes it suitable for use in various species, including dogs and cats, where rapid recovery from anesthesia is critical.

Comparative Analysis with Other Neuromuscular Blockers

PropertyThis compoundSuccinylcholineCisatracuriumAtracurium
Onset Time~1 min~0.8 min~2-3 min~2-3 min
Duration of ActionUltrashortShortIntermediateIntermediate
Histamine ReleaseMinimalModerateLowModerate
Recovery ProfileRapidRapidSlowerVariable

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

  • Preclinical Studies : In beagle dogs, this compound demonstrated a significant reduction in arterial pressure without adverse respiratory effects, reinforcing its safety profile .
  • Human Trials : Phase III clinical trials have shown that this compound can achieve comparable neuromuscular blockade to succinylcholine while avoiding some of the latter's side effects, such as prolonged muscle paralysis and post-operative myalgia .
  • Veterinary Applications : A study evaluated the effectiveness of this compound in preventing laryngospasm during anesthesia in cats, indicating its potential for improving safety in veterinary surgical procedures .

Q & A

Q. Q1. What experimental models are most appropriate for studying Gantacurium’s neuromuscular blocking efficacy and reversibility?

Methodological Answer: Preclinical studies in primates (e.g., rhesus monkeys) and cats are standard for evaluating this compound’s pharmacodynamics due to their neuromuscular junction similarity to humans. These models measure metrics like onset time (e.g., <3 minutes at 4× ED95 in humans), duration of action (~15 minutes at 4× ED95), and reversal kinetics using L-cysteine (e.g., recovery time reduced by 6 minutes post-administration) . Dose-response curves (e.g., ED95 = 0.19 mg/kg in humans) should be constructed with electromyography or mechanomyography to quantify blockade depth .

Q. Q2. How does this compound’s metabolic pathway influence its pharmacokinetic profile compared to other benzylisoquinolines?

Methodological Answer: this compound is uniquely metabolized via two non-enzymatic pathways: (1) cysteine adduction, forming an inactive thiol-adduct, and (2) pH-sensitive ester hydrolysis. Unlike atracurium or cisatracurium (Hofmann elimination), this compound’s metabolism is independent of organ function, making it suitable for patients with renal/hepatic impairment. Researchers should quantify metabolites (e.g., via HPLC-MS) to assess metabolic stability under varying pH and cysteine concentrations .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported hemodynamic effects of this compound at supratherapeutic doses?

Methodological Answer: High-dose this compound (≥8× ED95) triggers transient hypotension and tachycardia in primates, likely due to histamine release. To dissect mechanisms, use in vivo models with histamine receptor antagonists (e.g., H1/H2 blockers) and measure plasma histamine levels via ELISA. Compare these findings with structurally related agents (e.g., mivacurium) to isolate structure-activity relationships. Contradictions in human vs. animal data necessitate cross-species PK/PD modeling to adjust for interspecies variability in histamine sensitivity .

Q. Q4. What methodologies optimize the timing and dosing of L-cysteine for reversing this compound-induced neuromuscular blockade without causing neurotoxicity?

Methodological Answer: L-cysteine’s reversal efficacy depends on administration timing: in primates, early administration (1 minute post-Gantacurium) reduces recovery time by 6 minutes vs. delayed dosing. However, high cysteine doses may pose neurotoxic risks via excitatory pathways. Researchers should:

  • Conduct dose-escalation studies with neurophysiological monitoring (e.g., EEG) in animal models.
  • Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify therapeutic windows.
  • Validate safety in vulnerable populations (e.g., diabetics, elderly) using ex vivo neuronal cultures exposed to cysteine-metabolite mixtures .

Q. Q5. How do structural modifications in this compound analogs (e.g., CW002) affect binding kinetics to nicotinic acetylcholine receptors?

Methodological Answer: Compare this compound (chlorofumarate) with CW002 (lacks chlorine substituents) using:

  • Molecular docking simulations to map interactions with receptor α-subunits.
  • Patch-clamp electrophysiology to measure IC50 shifts in the presence of cysteine.
  • Structure-activity relationship (SAR) analysis to correlate halogenation patterns with on/off rates. For example, CW002’s slower cysteine binding (t1/2 = 11.4 minutes vs. <2 minutes for this compound) suggests chlorine’s role in accelerating adduct formation .

Data Analysis and Contradiction Management

Q. Q6. What statistical approaches are recommended for analyzing dose-dependent variability in this compound’s duration of action across species?

Methodological Answer: Employ mixed-effects modeling to account for interspecies variability (e.g., primates vs. dogs). Key covariates include:

  • Plasma cysteine levels (measured via LC-MS).
  • Body temperature (affects hydrolysis rates).
  • Covariance analysis (ANCOVA) to adjust for baseline neuromuscular function.
  • Bootstrap resampling to assess confidence intervals for ED95 estimates in small-sample preclinical studies .

Q. Q7. How should researchers address discrepancies in histamine release data between in vitro and in vivo studies of this compound?

Methodological Answer: Discrepancies often arise from in vitro models lacking mast cell populations. To reconcile:

  • Use mast cell-enriched ex vivo models (e.g., human skin tissue assays).
  • Compare histamine release in transgenic animals (e.g., mast cell-deficient mice) vs. wild-type.
  • Apply systems pharmacology to model mast cell activation thresholds and this compound’s concentration gradients in tissues .

Guidelines for Rigor:

  • Experimental Design: Pre-register animal studies with protocols for dose ranges, reversal agents, and outcome measures to reduce bias .
  • Data Transparency: Share raw electrophysiological datasets and analytical code via repositories like Figshare or Zenodo .
  • Ethical Compliance: Adhere to ARRIVE guidelines for preclinical research and obtain ethics approval for human tissue/cell line use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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